An In-Depth Technical Guide to 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: Natural Sources, Isolation, and Biological Activity
An In-Depth Technical Guide to 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural flavonoid, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. The primary identified natural source for this compound is the root of Scutellaria baicalensis Georgi, a plant with a long history of use in traditional medicine. This document summarizes the available information on its natural occurrence and provides a generalized experimental approach for its extraction and isolation. Notably, there is a significant lack of quantitative data on the concentration of this specific flavonoid in its natural source, as well as a scarcity of detailed, optimized isolation protocols. Furthermore, to date, the biological activity and associated signaling pathways of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide have not been elucidated in publicly available scientific literature. This guide aims to consolidate the existing information and highlight critical knowledge gaps to direct future research endeavors.
Natural Sources
The sole identified natural source of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is the plant Scutellaria baicalensis Georgi, a member of the Lamiaceae family.[1][2] The roots of this plant, commonly known as Baikal skullcap or Huang-Qin, are rich in a variety of flavonoids, many of which have been studied for their pharmacological properties.[1][3][4][5] While numerous flavonoids from Scutellaria baicalensis have been isolated and characterized, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide remains a less-studied constituent.
Data Presentation
A thorough review of the scientific literature reveals a significant gap in the quantitative analysis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide from its natural source. While methods for the quantification of major flavonoids like baicalin (B1667713) and wogonin (B1683318) from Scutellaria baicalensis are well-established, specific data for the target compound of this guide is not currently available.
| Compound | Natural Source | Plant Part | Quantitative Data (Yield/Concentration) | Reference |
| 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide | Scutellaria baicalensis Georgi | Root | Not Reported in Reviewed Literature | [1][2] |
Experimental Protocols
Due to the lack of a specific, detailed protocol for the isolation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a generalized methodology for the extraction and purification of flavonoids from Scutellaria baicalensis is presented below. This protocol is based on established techniques for flavonoid isolation from this plant source and would require significant optimization for the targeted purification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
3.1. General Extraction of Flavonoids from Scutellaria baicalensis
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Plant Material Preparation: Dried roots of Scutellaria baicalensis are ground into a coarse powder.
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Extraction: The powdered root material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency. The extraction is usually repeated multiple times to ensure maximum yield.
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Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
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Chromatographic Purification: The flavonoid-rich fraction is further purified using a combination of chromatographic techniques. This may include:
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Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20 with a gradient elution system.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employing a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile). This step is crucial for isolating individual compounds with high purity.
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Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR) and Mass Spectrometry (MS).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation of flavonoids from Scutellaria baicalensis.
Illustrative Signaling Pathway of a Related Flavonoid
Disclaimer: The following diagram illustrates a known signaling pathway for baicalin , another major flavonoid from Scutellaria baicalensis. This is provided for illustrative purposes only, as no information is currently available on the biological activity or signaling pathways of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
References
- 1. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
